molecular formula C12H23NO4 B558150 Boc-N-Me-D-Allo-Ile-OH CAS No. 53462-50-3

Boc-N-Me-D-Allo-Ile-OH

Cat. No. B558150
CAS RN: 53462-50-3
M. Wt: 245.32 g/mol
InChI Key: HTBIAUMDQYXOFG-DTWKUNHWSA-N
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Description

“Boc-N-Me-D-Allo-Ile-OH” is a chemical compound with the molecular formula C12H23NO4 . It is also known as N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-D-alloisoleucine .


Molecular Structure Analysis

The molecule contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“Boc-N-Me-D-Allo-Ile-OH” has a molecular weight of 245.32 . Other physical and chemical properties were not found in the available literature.

Scientific Research Applications

Synthesis and Biological Activity of Peptides

Protected amino acids, similar to "Boc-N-Me-D-Allo-Ile-OH," are crucial in the synthesis of biologically active peptides. For instance, the synthesis and biological activity of homoarginine-containing opioid peptides demonstrate how Boc-protected amino acids facilitate the creation of peptides with potential therapeutic applications. These peptides, designed with increased resistance to degradation by trypsin-like enzymes, illustrate the role of protected amino acids in developing biologically active compounds J. Izdebski et al., 2007.

Advanced Material Synthesis

The creation of advanced materials, such as photocatalysts for environmental applications, also benefits from the precise synthesis methods that involve protected amino acids. An example is the construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure for NOx removal, showcasing the application of advanced synthesis techniques in developing materials with enhanced photocatalytic activity G. Zhu et al., 2019.

Biomedical Research

In biomedical research, the synthesis of peptides using Boc-protected amino acids plays a pivotal role in studying disease mechanisms and developing therapeutic strategies. For example, the study of anti-apoptotic proteins with Boc-D-Lys-OH underscores the importance of synthetic peptides in understanding apoptosis mechanisms, potentially leading to novel cancer therapies E. B. Şaş et al., 2020.

Molecular Engineering and Catalysis

Protected amino acids are instrumental in molecular engineering, where they enable the construction of complex molecules with specific functions. This is evident in the development of chiral polymers and block copolymers for drug delivery applications, where the precise control over polymer structure and functionality is crucial Kamal Bauri et al., 2013.

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427192
Record name Boc-N-Me-D-Allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-D-Allo-Ile-OH

CAS RN

53462-50-3
Record name Boc-N-Me-D-Allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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